molecular formula C21H30O2 B13733104 1,3-Benzenediol,4-[(6R)-3-methyl-6-(1-methylethenyl)-2-cyclohexen-1-yl]-5-pentyl-

1,3-Benzenediol,4-[(6R)-3-methyl-6-(1-methylethenyl)-2-cyclohexen-1-yl]-5-pentyl-

Cat. No.: B13733104
M. Wt: 314.5 g/mol
InChI Key: YWEZXUNAYVCODW-OYKVQYDMSA-N
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Description

1,3-Benzenediol,4-[(6R)-3-methyl-6-(1-methylethenyl)-2-cyclohexen-1-yl]-5-pentyl- is a chemical compound known for its diverse applications in various fields. It is a type of resorcinol derivative, which is a class of compounds characterized by a benzene ring bearing two hydroxyl groups at positions 1 and 3 with significant pharmacological properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Benzenediol,4-[(6R)-3-methyl-6-(1-methylethenyl)-2-cyclohexen-1-yl]-5-pentyl- involves several steps. One common method involves the cyclization of olivetol with a monoterpene, such as limonene, under acidic conditions . The reaction typically requires a catalyst, such as boron trifluoride etherate, and is conducted at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound often involves the extraction of cannabidiol from Cannabis sativa L. plants. The extraction process typically includes supercritical CO2 extraction, which is a method that uses carbon dioxide under high pressure and low temperature to isolate, preserve, and maintain the purity of the compound . This method is preferred due to its efficiency and ability to produce high-purity cannabidiol.

Chemical Reactions Analysis

Types of Reactions

1,3-Benzenediol,4-[(6R)-3-methyl-6-(1-methylethenyl)-2-cyclohexen-1-yl]-5-pentyl- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3). These reactions typically occur under acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Halogenation reactions often use reagents like bromine (Br2) or chlorine (Cl2) under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield various alcohol derivatives .

Scientific Research Applications

1,3-Benzenediol,4-[(6R)-3-methyl-6-(1-methylethenyl)-2-cyclohexen-1-yl]-5-pentyl- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1,3-Benzenediol,4-[(6R)-3-methyl-6-(1-methylethenyl)-2-cyclohexen-1-yl]-5-pentyl- involves its interaction with various molecular targets and pathways. It primarily interacts with cannabinoid receptors (CB1 and CB2) in the endocannabinoid system . This interaction modulates various physiological processes, including pain perception, immune response, and inflammation. Additionally, it influences other signaling pathways, such as the serotonin and vanilloid receptors, contributing to its broad pharmacological effects .

Comparison with Similar Compounds

1,3-Benzenediol,4-[(6R)-3-methyl-6-(1-methylethenyl)-2-cyclohexen-1-yl]-5-pentyl- is unique compared to other similar compounds due to its non-psychoactive nature and diverse pharmacological properties. Similar compounds include:

This compound stands out due to its safety profile and broad range of applications in various fields.

Properties

Molecular Formula

C21H30O2

Molecular Weight

314.5 g/mol

IUPAC Name

4-[(6R)-3-methyl-6-prop-1-en-2-ylcyclohex-2-en-1-yl]-5-pentylbenzene-1,3-diol

InChI

InChI=1S/C21H30O2/c1-5-6-7-8-16-12-17(22)13-20(23)21(16)19-11-15(4)9-10-18(19)14(2)3/h11-13,18-19,22-23H,2,5-10H2,1,3-4H3/t18-,19?/m0/s1

InChI Key

YWEZXUNAYVCODW-OYKVQYDMSA-N

Isomeric SMILES

CCCCCC1=C(C(=CC(=C1)O)O)C2C=C(CC[C@H]2C(=C)C)C

Canonical SMILES

CCCCCC1=C(C(=CC(=C1)O)O)C2C=C(CCC2C(=C)C)C

Origin of Product

United States

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